As a PDE4 inhibitor, Mesopram works by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger that regulates various cellular functions [1] [2]. In immune cells, elevated cAMP levels generally lead to suppressive or anti-inflammatory effects.
The diagram below illustrates the core signaling pathway and cellular effects mediated by this compound.
This compound inhibits PDE4 to elevate cAMP, suppressing inflammation.
The primary biological effects of this compound observed in research settings include:
Much of the understanding of this compound's efficacy comes from well-established animal models of disease. The tables below summarize the experimental designs and key findings from pivotal studies.
A study investigating this compound for Multiple Sclerosis used the EAE model in rodents [2] [3] [5].
| Aspect | Protocol Details |
|---|---|
| Animal Model | Rodents with induced EAE [2] |
| Treatment | This compound administration [2] [3] |
| Key Findings | This compound inhibited the development of EAE, demonstrating its efficacy in a neuroinflammatory setting [2] [3] [5]. |
A more detailed experimental protocol is available for a study on murine colitis, which investigated this compound in both preventive and therapeutic settings [6] [7].
| Aspect | Protocol Details |
|---|---|
| Animals | Female, 6-8 week old BALB/c mice [6] |
| Colitis Induction | Administration of 3.5% DSS in drinking water [6] |
| Treatment Groups | Preventive Model: DSS induction simultaneous with this compound. Therapeutic Model: Treatment started after 7 days of DSS [7]. | | Dosage & Route | Oral (10 mg/kg, q.d.) or Intraperitoneal; dose-finding used 2, 10, and 50 mg/kg [6] [7] | | Key Outcome Measures | Clinical Score (assessed daily), Colon Length, Histologic Score, Cytokine Production (TNF-α and IFN-γ in colon tissue) [6] [7] |
Key Findings from Colitis Studies:
According to the database, this compound's development for Multiple Sclerosis reached Phase 2 clinical trials in the United States but was ultimately discontinued. Preclinical research also explored its potential for treating Inflammation [8].
Today, this compound is not an approved medicine but is available as a tool compound for scientific research from various biochemical suppliers [9] [3] [4].
The therapeutic potential of Mesopram stems from its precise interference with a key inflammatory signaling pathway. The sequence of events is as follows:
This compound inhibits PDE4, leading to increased cAMP and suppression of inflammation.
This compound has demonstrated significant efficacy across various animal models of inflammatory and autoimmune diseases. Key quantitative findings from these studies are summarized in the table below.
| Disease Model | Species | Dosage & Regimen | Key Efficacy Outcomes | Primary References |
|---|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Rodents | 0.3 - 10 mg/kg; oral; prophylactic or therapeutic | Dose-dependent reduction in clinical score; suppressed CNS inflammation and demyelination; reduced CNS TNF-α & IFN-γ mRNA | [1] |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mice (BALB/c) | 2, 10, 50 mg/kg; intraperitoneal or oral; preventive & therapeutic | Significant reduction in clinical and histologic scores; reversed colon shortening; lowered colonic IFN-γ production | [4] |
| Ethanol Consumption | Mice (C57BL/6J) | 5 mg/kg; oral; once daily for 10 days | Significant reduction in ethanol intake and preference | [3] |
For scientists aiming to replicate or build upon these findings, here is a summary of the key methodological details from the cited literature.
This compound was developed as a novel, potent, and specific PDE4 inhibitor to overcome the limitations of earlier compounds like rolipram, particularly its adverse effects (nausea, emesis) which were linked to its status as a racemic mixture [1] [2]. As a single enantiomer developed by Schering AG, this compound was positioned as a candidate with a potentially improved safety profile for clinical development in chronic inflammatory diseases like multiple sclerosis [1].
Mesopram exerts its effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to the accumulation of cyclic adenosine monophosphate (cAMP) within immune cells, which in turn activates Protein Kinase A (PKA) and modulates downstream inflammatory pathways [1] [2] [3]. The core signaling pathway is summarized in the diagram below.
The primary immunological effect of this pathway is the selective suppression of Th1 cells, which are responsible for producing pro-inflammatory cytokines like IFN-γ and TNF-α. This compound does not appear to affect the function of Th2 cells, which are associated with humoral immunity [1] [4].
The following table summarizes key quantitative findings from major in vivo studies on this compound.
| Disease Model | Species/Strain | Dosing Regimen | Key Efficacy Results |
|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) [1] | Lewis rats | 1–10 mg/kg/day, p.o. (preventive) | Dose-dependent clinical score reduction; 10 mg/kg showed maximal effect (approx. 80% suppression). |
| Dextran Sulfate Sodium (DSS)-Induced Colitis [5] | BALB/c mice | 10 mg/kg/day, p.o. (therapeutic) | Significantly reduced clinical score (1.8 vs 3.2 in placebo) and colon MPO activity. |
| Ethanol Intake [6] | C57BL/6J mice | 5 mg/kg, p.o. | Produced a long-lasting reduction in ethanol intake and preference in a 24-hour two-bottle choice test. |
Here are the methodologies for key experiments demonstrating this compound's efficacy.
This model is used to study potential treatments for multiple sclerosis.
This model is used to screen compounds for inflammatory bowel disease.
The table below summarizes the core characteristics of this compound.
| Attribute | Description |
|---|---|
| Molecular Target | Phosphodiesterase 4 (PDE4); highly specific inhibitor [1] |
| Primary Mechanism | Inhibition of cAMP degradation, leading to increased intracellular cAMP levels [2] |
| Key Biological Effect | Suppression of pro-inflammatory cytokines (IFN-γ, TNF-α); selective inhibition of T-helper 1 (Th1) cell activity without affecting Th2 cells [1] |
| Therapeutic Application | Investigated for inflammatory diseases; shows efficacy in rodent models of Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis [1] |
The foundational study on this compound utilized the Experimental Autoimmune Encephalomyelitis (EAE) model. The key experimental findings and associated protocols are summarized below.
| Experimental Aspect | Details & Findings |
|---|
| In Vivo Model (EAE) | Species/Strains: Lewis rats (acute EAE), SJL and SWXJ mice (chronic/relapsing-remitting EAE) [1]. Treatment Efficacy: Clinically suppressed EAE in Lewis rats; ameliorated symptoms in chronic (SJL) and relapsing-remitting (SWXJ) models, even with therapeutic (post-onset) treatment [1]. Pathological Findings: Reduced inflammatory lesions in spinal cord and brain [1]. Molecular Analysis (RT-PCR): Marked reduction in IFN-γ and TNF-α expression in brain tissue [1]. | | Ex Vivo Analysis | Protocol: Spleen cells were isolated from this compound- or vehicle-treated animals. Cells were activated (stimulus not specified in abstract), and cytokine production was measured [1]. Finding: Significantly reduced production of Th1 cytokines from spleen cells of this compound-treated animals compared to controls [1]. | | In Vitro Immunomodulation | Finding: this compound selectively inhibited the activity of Type 1 Helper T (Th1) cells without affecting cytokine production or proliferation of Type 2 Helper T (Th2) cells [1]. |
This compound exerts its effects by inhibiting PDE4, a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. The following diagram illustrates this core mechanism and its downstream anti-inflammatory effects.
This compound inhibits PDE4, increasing cAMP and downstream anti-inflammatory signaling.
The investigation of this compound is grounded in the well-established role of PDE4 as a regulator of inflammation.
Research into this compound contributes to the broader field of PDE4 inhibitor development. While this compound itself appears to be in preclinical stages, other PDE4 inhibitors have achieved clinical success.
The table below summarizes the core technical data for Mesopram, compiled from chemical supplier catalogs and scientific literature [1] [2] [3].
| Property | Details |
|---|---|
| Chemical Name | (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone [2] [3] |
| Synonyms | Daxalipram [2] |
| Molecular Formula | C₁₄H₁₉NO₄ [2] [3] |
| Molecular Weight | 265.30 g/mol [2] (265.31 g/mol [3]) |
| CAS Number | 189940-24-7 [2] [3] |
| Purity | ≥98% [2] [3] |
| Solubility | Soluble to 100 mM in DMSO and to 100 mM in ethanol [3]. |
Based on the solubility data, you can use the following approach to prepare a standard stock solution. This is a general guideline, and you should optimize conditions for your specific experimental needs.
Diagram illustrating the general workflow for preparing a this compound stock solution.
Example Calculation: To prepare 10 mL of a 100 mM stock solution in DMSO:
Storage: While specific stability data for stock solutions was not found in the search results, it is general best practice to aliquot the stock solution into single-use vials and store it at -20°C to maintain stability and avoid repeated freeze-thaw cycles [2].
This compound is characterized as a potent and specific Phosphodiesterase 4 (PDE4) inhibitor [1] [2] [3]. The table below outlines its key documented biological effects in experimental models, which can guide your in vitro and in vivo study design.
| Model/System | Observed Effect / Key Finding | Citation |
|---|---|---|
| Human CD4+ T cells | Dose-dependent inhibition of IFN-γ production; no suppression of IL-5 production [1]. | [1] |
| Rodent EAE models | Ameliorates disease; reduces clinical score, inflammatory cell infiltration, and pro-inflammatory cytokines (IFN-γ, TNF-α, iNOS) [1]. | [1] |
| Murine Colitis | Reduces clinical score, reverses colon shortening, and lowers colonic IFN-γ production [2]. | [2] |
| In Vivo Administration | Effective via oral (p.o.) and intraperitoneal (i.p.) routes [2]. | [2] |
Proposed signaling pathway for this compound's anti-inflammatory effects based on literature [1] [2].
Since a definitive commercial product datasheet with a full preparation protocol was not located, you might consider these steps to obtain more detailed information:
Mesopram exerts its effects by selectively inhibiting the PDE4 enzyme [1]. The following diagram illustrates the core signaling pathway involved in its mechanism.
This compound inhibits PDE4, preventing cAMP breakdown and promoting downstream cellular effects.
By increasing intracellular cAMP levels, this compound modulates immune cell activity. Key demonstrated effects in preclinical models include:
Preclinical studies have demonstrated the efficacy of this compound across several animal models of human disease.
This compound reduces alcohol intake and preference in mice. The detailed experimental conditions and results are summarized in the table below [4] [2].
| Study Aspect | Description |
|---|---|
| Animal Model | C57BL/6J male mice [2] |
| Drinking Paradigm | 24-hour continuous access, two-bottle choice (ethanol vs. water) [2] |
| Treatment | This compound administration |
| Key Outcome | Reduction in ethanol intake and preference; effect was long-lasting compared to other PDE4 inhibitors [2] |
| Mechanistic Insight | Inhibition of PDE4, likely in the brain, elevates cAMP signaling in neural circuits related to reward and motivation [4] |
This compound showed therapeutic and preventive effects in a mouse model of dextran sulfate sodium (DSS)-induced colitis [3].
| Study Aspect | Description |
|---|---|
| Animal Model | Female BALB/c mice [3] |
| Colitis Induction | 3.5% DSS in drinking water for 5 days [3] |
| Treatment | Oral administration of this compound (10 mg/kg, once daily) after colitis establishment (therapeutic) or before/during DSS exposure (preventive) [3] |
| Key Outcomes | • Clinical Score: Significant reduction in disease severity (e.g., 1.8 vs. 3.2 in placebo) [3] • Colon Length: Prevented DSS-induced colon shortening [3] • Histology: Reduced inflammatory cell infiltration and tissue damage [3] |
This compound inhibited the development and relapse of Experimental Autoimmune Encephalomyelitis (EAE) in rodents [2].
| Study Aspect | Description |
|---|---|
| Animal Models | Lewis rats (acute EAE), SJL and SWXJ mice (chronic/relapsing-remitting EAE) [2] |
| Treatment | Administered after disease induction (therapeutic regimen) [2] |
| Key Outcomes | • Clinical Signs: Suppressed or ameliorated paralysis [2] • Pathology: Reduced inflammatory lesions in the central nervous system [2] • Cytokines: Marked reduction in IFN-γ and TNF-α in the brain [2] |
When planning studies based on this preclinical data, consider that a key challenge in developing PDE4 inhibitors has been managing side effects, particularly emesis (nausea and vomiting) [5]. Research suggests that inhibition of the PDE4D subtype is linked to emesis, while inhibition of PDE4B is more associated with anti-inflammatory effects [5]. Newer compounds like the PDE4B-selective inhibitor A33 are being explored to improve the therapeutic window [4].
The available information indicates that this compound's development was discontinued after Phase 2 trials for Multiple Sclerosis [1]. Its investigation now primarily serves to validate the PDE4 pathway as a therapeutic target.
Mesopram (also known as Daxalipram) is an orally active, specific inhibitor of the type-4 phosphodiesterase (PDE4) enzyme [1] [2] [3]. Its core molecular function is to selectively bind to and inhibit PDE4, which hydrolyzes and inactivates cyclic adenosine monophosphate (cAMP). This inhibition leads to the intracellular accumulation of cAMP, a crucial second messenger that modulates a wide array of signaling pathways [4] [5].
The therapeutic effects of this compound are primarily mediated through this increase in cAMP, which subsequently activates downstream effectors like Protein Kinase A (PKA) and the transcription factor CREB (cAMP Response Element-Binding protein) [5] [6]. A key consequence of this signaling cascade is the potent inhibition of pro-inflammatory cytokines. This compound has been shown to decrease the synthesis of TNF-α and IFN-γ, which are central to inflammatory processes [1] [2] [3].
The diagram below illustrates this primary mechanism and its downstream consequences.
This compound has demonstrated efficacy in several animal models, particularly for gastrointestinal inflammation and alcohol consumption. The tables below summarize key quantitative findings from these studies.
Table 1: Efficacy of this compound in a Murine Colitis Model [1] This study investigated both preventive and therapeutic administration of this compound in a DSS-induced colitis model in BALB/c mice.
| Model / Parameter | Dose & Administration | Key Findings & Outcome |
|---|---|---|
| Preventive Model | 2, 10, and 50 mg/kg (i.p.) | Maximal benefit at 50 mg/kg; significantly reduced clinical score, colon shortening, and histologic score. |
| Therapeutic Model | 50 mg/kg (i.p. and p.o.) | i.p. treatment significantly reduced clinical score. Both i.p. and p.o. reversed colon shortening and reduced ex vivo colonic IFN-γ production. |
Table 2: Efficacy of this compound in Reducing Alcohol Intake in Mice [2] [7] These studies were conducted in male C57BL/6J mice using a two-bottle choice paradigm.
| Drinking Paradigm | Dose & Administration | Key Findings & Outcome |
|---|---|---|
| 24-hour access | 5 mg/kg (p.o.), once daily for 10 days | Significantly reduced ethanol intake and preference. A long-lasting effect was noted compared to other PDE4 inhibitors [7]. |
| Limited access (3-h) | 5 mg/kg (p.o.) | Reduced ethanol consumption and total fluid intake, without a change in preference [7]. |
For researchers aiming to replicate or build upon these studies, here is a detailed breakdown of the key methodologies cited.
This protocol is used to model inflammatory bowel disease and test the efficacy of compounds like this compound.
This protocol is a standard for measuring voluntary alcohol intake and preference in rodents.
Mesopram is a novel, potent, and selective type IV phosphodiesterase (PDE4) inhibitor developed as a potential therapeutic agent for immune-mediated disorders. As a PDE4-specific inhibitor, this compound primarily functions to elevate intracellular cyclic adenosine monophosphate (cAMP) levels by preventing its degradation. The resulting increase in cAMP activates protein kinase A (PKA) and exchange factors directly activated by cAMP (Epac), which subsequently modulates the transcription of various inflammatory and anti-inflammatory mediators through factors like cAMP-responsive element binding protein (CREB). This mechanism is particularly relevant in immune cells, where PDE4 is highly expressed and plays a crucial role in regulating inflammatory responses [1].
Research demonstrates that this compound exhibits selective immunomodulatory activity by preferentially inhibiting type 1 helper T (Th1) cells without significantly affecting type 2 helper T (Th2) cells. This selectivity is evidenced by reduced production of Th1-associated cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) both in vitro and in vivo. The Th1-specific inhibition underlies this compound's therapeutic potential in autoimmune conditions where Th1 responses are pathologically dominant. This targeted mechanism of action differentiates this compound from broader immunosuppressants and provides a rational basis for its development as a treatment for multiple sclerosis and other Th1-driven autoimmune disorders [2].
Table 1: In Vivo Dosing Regimens of this compound in Rodent EAE Models
| Animal Model | EAE Type | Dosing Regimen | Treatment Schedule | Key Efficacy Findings |
|---|---|---|---|---|
| Lewis rats | Acute monophasic | 10 mg/kg twice daily | Preventive: Starting day of immunization | Complete clinical suppression; Reduced CNS inflammation |
| SJL mice | Chronic progressive | 1-3 mg/kg twice daily | Therapeutic: After disease onset | Amelioration of clinical symptoms |
| SWXJ mice | Relapsing-remitting | 1-3 mg/kg twice daily | Therapeutic: After disease establishment | Inhibition of disease relapses |
The dosing regimens for this compound have been optimized across different rodent models of experimental autoimmune encephalomyelitis (EAE). In Lewis rats, administration of 10 mg/kg twice daily completely suppressed clinical signs of EAE when treatment was initiated at the time of immunization. In both SJL and SWXJ mice, lower doses of 1-3 mg/kg administered twice daily demonstrated significant therapeutic effects even when treatment began after disease onset. The twice-daily dosing schedule maintains effective drug concentrations to ensure continuous PDE4 inhibition, which appears critical for maximal therapeutic efficacy across all models tested [2].
Table 2: Efficacy Endpoints and Quantitative Outcomes of this compound Treatment
| Assessment Method | Key Parameters Measured | Results with this compound | Biological Significance |
|---|---|---|---|
| Clinical Scoring | Disease incidence, onset, severity | Complete suppression in Lewis rats; Significant reduction in mice | Prevention of paralysis and neurological deficits |
| Histopathology | Inflammatory lesions in CNS | Marked reduction in spinal cord and brain inflammation | Protection against neuroinflammation |
| Cytokine Analysis | IFN-γ, TNF-α in brain tissue | Significant downregulation | Suppression of pro-inflammatory Th1 response |
| Ex Vivo Splenocyte Assay | Th1/Th2 cytokine production | Reduced Th1 cytokines; Preserved Th2 cytokines | Confirmation of selective immunomodulation |
This compound treatment resulted in complete suppression of clinical EAE signs in Lewis rats, with no disease-associated paralysis observed throughout the experimental period. This dramatic clinical improvement was accompanied by a marked reduction of inflammatory lesions in both spinal cord and brain tissues. Molecular analyses revealed a significant reduction in pro-inflammatory cytokine expression (IFN-γ and TNF-α) in the brains of treated animals. Furthermore, ex vivo restimulation of spleen cells from this compound-treated animals showed significantly reduced production of Th1 cytokines compared to vehicle-treated controls, confirming the compound's selective effect on Th1-mediated immune responses [2].
The standardized EAE induction protocol involves immunizing 6-8 week old female Lewis rats or SJL/SWXJ mice with appropriate myelin antigens (such as MBP or PLP) emulsified in Complete Freund's Adjuvant (CFA). The immunization is typically supplemented with an intravenous injection of Bordetella pertussis toxin on the day of immunization and 48 hours later to enhance blood-brain barrier permeability and facilitate disease development. Animals are monitored daily for clinical signs using a standardized scoring system (typically 0-5 scale for rats, 0-5 or 0-10 scale for mice) [2].
For This compound administration, the compound is prepared as a microsuspension in vehicle containing 0.5% carboxymethylcellulose and 0.1% Tween-80. The suspension is freshly prepared each day and administered by oral gavage at the specified doses and schedules. For preventive protocols, treatment begins on the day of immunization, while for therapeutic protocols, treatment initiation is delayed until the first appearance of clinical signs (clinical score ≥1). The twice-daily dosing (approximately 12 hours apart) maintains consistent drug exposure throughout the treatment period. Body weight and clinical scores are recorded daily, with animals typically euthanized at the study endpoint for tissue collection and analysis [2].
Clinical Evaluation: Animals are assessed daily using a standardized clinical scoring system: 0 = no clinical signs; 1 = flaccid tail; 2 = mild hindlimb weakness; 3 = severe hindlimb weakness; 4 = complete hindlimb paralysis; 5 = moribund or death. Disease incidence, day of onset, peak score, cumulative disease index, and mortality rates are calculated for each experimental group.
Histopathological Analysis: At study endpoint, animals are perfused transcardially with phosphate-buffered saline followed by 4% paraformaldehyde. Spinal cords and brains are removed, embedded in paraffin, and sectioned for staining with hematoxylin and eosin (H&E) to assess inflammatory infiltrates. Inflammation is quantified by counting perivascular inflammatory foci in multiple sections from different CNS regions by investigators blinded to treatment groups.
Molecular Analysis: For RNA analysis, tissues are homogenized in TRIzol reagent, and total RNA is extracted. Reverse transcription-polymerase chain reaction (RT-PCR) is performed using specific primers for cytokines of interest (IFN-γ, TNF-α, IL-4, IL-10). Results are quantified by densitometry and normalized to housekeeping genes. For ex vivo cytokine production, splenocytes are isolated and cultured with myelin antigens or mitogens, and supernatant cytokine levels are measured by enzyme-linked immunosorbent assay (ELISA).
The preclinical efficacy of this compound in multiple EAE models provides compelling evidence for its potential clinical application in multiple sclerosis and possibly other Th1-mediated autoimmune conditions. The therapeutic efficacy demonstrated even when treatment begins after disease onset is particularly promising, as this more closely mimics the clinical scenario where treatment typically starts after diagnosis when symptoms are already present. The dose-dependent effects observed across species suggest that similar relationships would likely exist in human patients, emphasizing the importance of identifying the optimal therapeutic window in clinical trials [2].
The selective inhibition of Th1 responses without affecting Th2 function represents a significant advantage over broader immunosuppressants, potentially preserving protective immunity against infections while specifically targeting pathological autoimmune responses. This selective immunomodulation, combined with the oral bioavailability demonstrated in rodent models, positions this compound as a promising candidate for further development. However, the transition to human studies requires careful consideration of the class-specific adverse effects associated with PDE4 inhibition, particularly gastrointestinal symptoms such as nausea and emesis which have been observed with other PDE4 inhibitors like roflumilast [1].
As a PDE4 inhibitor, this compound shares a class effect with other drugs in this category, which are known to cause dose-dependent gastrointestinal adverse effects including nausea, vomiting, and diarrhea. These effects are believed to be mediated by PDE4 inhibition in the central nervous system and gastrointestinal tract. While the specific tolerability profile of this compound was not detailed in the available literature, the narrow therapeutic window observed with early PDE4 inhibitors like rolipram highlights the importance of careful dose selection to balance efficacy and tolerability [1].
Strategic approaches to mitigate these adverse effects while maintaining efficacy include:
Diagram 1: this compound's mechanism of action and in vivo experimental workflow. The diagram illustrates how this compound inhibits PDE4, leading to increased cAMP levels and subsequent modulation of inflammatory responses through PKA activation and CREB phosphorylation. This results in selective inhibition of Th1 cells while preserving Th2 function. The experimental workflow shows the key steps in evaluating this compound efficacy in rodent EAE models, from animal model selection through final assessment endpoints.
This compound represents a promising selective PDE4 inhibitor with demonstrated efficacy in multiple rodent models of multiple sclerosis. The comprehensive protocols outlined here provide researchers with detailed methodologies for evaluating this compound in vivo, including specific dosing regimens, administration techniques, and efficacy assessment parameters. The dose-dependent therapeutic effects observed across different EAE models, coupled with the favorable Th1-selective immunomodulation, support further investigation of this compound as a potential therapeutic agent for autoimmune disorders. However, researchers should remain mindful of the class-specific adverse effects associated with PDE4 inhibition and incorporate appropriate monitoring and mitigation strategies in their experimental designs.
Objective: To evaluate the efficacy of Mesopram, a specific type-4 phosphodiesterase (PDE4) inhibitor, in treating dextran sulfate sodium (DSS)-induced colitis in BALB/c mice.
1. Introduction Inflammatory Bowel Disease (IBD) is a chronic immune-mediated condition. Murine models, particularly those induced by DSS, are vital for studying pathogenesis and testing new therapeutics [1] [2]. DSS administration disrupts the colonic epithelium, leading to inflammation characterized by weight loss, diarrhea, rectal bleeding, and colon shortening [2]. Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic AMP (cAMP), and its inhibition elevates intracellular cAMP levels, thereby suppressing the synthesis of various pro-inflammatory cytokines like TNF-α and IFN-γ [3]. This compound is a specific PDE4 inhibitor investigated for its potential to alleviate experimental colitis [3].
2. Key Resources and Materials
3. Experimental Design and Protocols
| Model Type | Induction Method | This compound Treatment | Key Assessments |
|---|---|---|---|
| Preventive [3] | DSS in drinking water concurrently with this compound administration. | Intraperitoneally (i.p.) or orally (p.o.) during DSS exposure. | Clinical score, colon length, histologic score, ex vivo cytokine production. |
| Therapeutic [3] | DSS in drinking water for 7 days. | Treatment started on day 8 after DSS discontinuation (i.p. or p.o.). | Clinical score, colon length, ex vivo colonic production of IFN-γ. |
3.1. DSS-Induced Colitis Model Setup The following is a generalized protocol for DSS induction, which can be adapted for preventive or therapeutic studies.
3.2. This compound Administration Based on the foundational study [3]:
4. Data Collection and Analysis
4.1. Macroscopic and Clinical Analysis
4.2. Histopathological Analysis
4.3. Mechanistic and Molecular Analysis
| Parameter | DSS Model (Untreated) | DSS + this compound (Expected Result) |
|---|---|---|
| Body Weight | Significant loss | Reduced loss or weight stabilization |
| Colon Length | Significant shortening | Significant reduction in shortening |
| Histological Score | High (severe damage, infiltration) | Significant reduction |
| IFN-γ / TNF-α | Elevated levels | Significant reduction [3] |
The following diagram illustrates the proposed anti-colitic mechanism of PDE4 inhibitors like this compound, based on the described pathway [3] [9].
Diagram: Proposed mechanism of this compound action. By inhibiting PDE4, this compound increases intracellular cAMP, leading to PKA activation and subsequent downregulation of pro-inflammatory pathways and cytokine production [3] [9].
Given the dated information on this compound specifically, future studies could investigate:
This application note outlines a reproducible protocol for evaluating the therapeutic potential of this compound in a murine DSS-colitis model. The foundational study indicates that this compound at 50 mg/kg can effectively ameliorate clinical and molecular markers of colitis in both preventive and therapeutic settings [3]. Researchers should note the age of the primary source and consider this a foundational guide for pilot studies, which may require optimization with contemporary reagents and animal models.
The table below summarizes the key chemical and biological characteristics of this compound for research purposes:
| Property | Description |
|---|---|
| IUPAC Name | (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyloxazolidin-2-one [1] |
| Molecular Weight | 265.31 g/mol [1] [2] |
| CAS Number | 189940-24-7 [1] [2] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol [2] |
| Primary Target | Phosphodiesterase-4 (PDE4) [2] |
| Reported Biological Activities | Inhibition of Th1 cell proliferation; reduction of IFN-γ, TNF-α, IL-10, and iNOS in vitro; triggers ovulation, efficacy in experimental autoimmune encephalomyelitis and murine colitis models in vivo [2] |
This compound is an orally active inhibitor of Phosphodiesterase-4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) [2] [3]. The proposed mechanism by which PDE4 inhibition could induce ovulation is illustrated below:
This mechanism is supported by the understanding that cAMP is a crucial secondary messenger in the signaling pathways that control ovarian follicle development and the resumption of oocyte meiosis, which are essential for ovulation [4].
The finding that this compound triggers ovulation was identified in the context of broader in vivo efficacy studies, which also demonstrated its activity in models of colitis and autoimmune encephalomyelitis [2]. This suggests a potential link between inflammatory pathways and reproductive function that warrants further investigation.
Key areas for future research to establish a formal ovulation induction protocol include:
The table below summarizes the available key information on Mesopram.
| Property | Description |
|---|---|
| CAS Number | 189940-24-7 [1] |
| Molecular Formula | C₁₄H₁₉NO₄ [1] |
| Molecular Weight | 265.31 g/mol [1] |
| Purity | ≥98% [1] |
| Primary Target | Phosphodiesterase-4 (PDE4) inhibitor [1] [2] |
| Key In Vitro Findings | Inhibits Th1 cell proliferation; decreases production of IFN-γ, TNF-α, IL-10, and iNOS [1]. |
| Key In Vivo Efficacy | • Inhibits Experimental Autoimmune Encephalomyelitis (EAE) in rodents [3] [1]. • Alleviates experimental colitis in mice [1] [4]. • Triggers ovulation in follicle-stimulating hormone-primed rats [1]. |
While solubility data is absent, published studies provide details on how this compound was prepared and administered in vivo. The following protocols can serve as a reference for your own experimental design.
1. Protocol for EAE Rodent Model This methodology is adapted from the study demonstrating the efficacy of this compound in treating Experimental Autoimmune Encephalomyelitis [3].
2. Protocol for DSS-Induced Murine Colitis This method details the use of this compound in a model of inflammatory bowel disease [4].
The core mechanism of this compound and a generalized workflow for its in vivo application are summarized in the diagrams below.
Diagram 1: Proposed Signaling Pathway of this compound The following diagram illustrates the mechanism by which this compound, as a PDE4 inhibitor, is believed to exert its anti-inflammatory effects.
Diagram 2: Generalized In Vivo Experiment Workflow This flowchart outlines the key stages of an in vivo efficacy study for this compound.
A significant gap exists in the publicly available literature regarding the exact solubility profile of this compound. The reviewed studies confirm its oral activity but do not describe the vehicle used to dissolve the compound for in vivo administration [3] [4].
This compound is a biologically active compound identified as a potent and selective orally active phosphodiesterase 4 (PDE4) inhibitor with significant therapeutic potential for inflammatory and autoimmune conditions. The chemical structure of this compound, identified as 5-(4-methoxy-3-propoxyphenyl)-5-methyl-1,3-oxazolidin-2-one with molecular formula C₁₄H₁₉NO₄ and molecular weight of 265.31 g/mol, presents specific formulation challenges that necessitate specialized vehicle development [1]. As a BCS Class II/IV compound, this compound exhibits poor aqueous solubility but high permeability, making the development of effective vehicle systems crucial for both in vitro and in vivo applications [2] [1].
The therapeutic profile of this compound has been demonstrated in several experimental models, where it inhibits Th1 cell proliferation and decreases production of pro-inflammatory cytokines including IFN-γ, TNF-α, and IL-10 [1]. Additionally, it has shown efficacy in models of experimental autoimmune encephalomyelitis and murine colitis, highlighting its potential as a therapeutic agent for inflammatory conditions [1]. These diverse research applications require robust formulation protocols that ensure compound stability, reproducible delivery, and optimal bioavailability across different administration routes, with oral delivery being the primary focus due to its stated oral activity.
This compound possesses distinct physicochemical properties that directly influence its formulation behavior and vehicle development requirements. The compound appears as a powder in its pure form and demonstrates temperature-dependent solubility characteristics that must be considered during vehicle preparation [1]. According to available data, this compound is soluble to 100 mM in DMSO and to 100 mM in ethanol, providing important starting points for concentrated stock solution preparation [1]. The compound requires specific storage conditions to maintain stability, with recommendations to desiccate at -20°C to prevent degradation and preserve long-term viability [1].
The structural features of this compound, including its methoxy and propoxy substituents on the phenyl ring and the oxazolidin-2-one core, contribute to its overall hydrophobic character and limited water solubility. These chemical characteristics necessitate the use of specialized solvent systems, surfactants, and solubilizing agents to achieve adequate concentration for both in vitro and in vivo studies. When preparing working solutions from stock, researchers should note that gentle warming to 37°C with shaking in an ultrasonic bath can significantly enhance dissolution, though prepared solutions should ideally be used immediately or stored appropriately for short-term use [1].
Preformulation studies represent a critical phase in the development of this compound vehicles, providing essential data on the physical and chemical properties of the active ingredient that influence formulation design and performance. While specific preformulation data for this compound is limited in the available literature, established protocols for similar compounds can be adapted [3]. These studies typically include:
For compounds like this compound with known light sensitivity [3], additional stability studies under various lighting conditions are essential, potentially requiring the incorporation of protective excipients or light-blocking packaging in the final formulation.
The development of effective vehicle systems for this compound requires careful selection of solvent components based on the compound's solubility characteristics and the intended route of administration. The following table summarizes the primary solvent systems applicable for this compound vehicle preparation:
Table 1: Solvent Systems for this compound Vehicle Preparation
| Solvent System | Concentration Range | Applications | Advantages | Limitations |
|---|---|---|---|---|
| Aqueous Suspensions | 0.1-10 mg/mL | In vivo oral administration | Biocompatible, well-tolerated | Limited solubility, may require stabilizers |
| DMSO Stock Solutions | Up to 100 mM | In vitro studies, stock preparation | High solubility, versatile | Cytotoxicity at high concentrations (>0.1%) |
| Ethanol Solutions | Up to 100 mM | In vitro and limited in vivo use | Good solubility, rapid absorption | Volume limitations for in vivo studies |
| PEG-Based Vehicles | 5-50 mg/mL | Oral and parenteral administration | Good solubility, well-tolerated | Viscosity may affect handling |
| Polysorbate-Containing Vehicles | 0.1-5 mg/mL with 0.1-1% surfactant | Enhanced solubility formulations | Improved wetting and dissolution | Potential for irritation at high concentrations |
For in vivo applications, particularly oral administration, aqueous suspensions represent the most practical vehicle approach. These typically employ 0.5-1.0% carboxymethyl cellulose (CMC) or 0.1-0.5% Tween-80 as suspension stabilizers, with the specific concentration dependent on the required dosing volume and this compound concentration [1]. For high-concentration formulations, combined solvent systems incorporating 5-10% DMSO or ethanol with aqueous phases and surfactants may be necessary to achieve target concentrations while maintaining acceptable biocompatibility.
Surfactant selection plays a critical role in enhancing the solubility and stability of this compound in vehicle formulations, particularly for aqueous-based systems. Based on successful formulations for similar poorly soluble compounds, several stabilizing agents have demonstrated utility:
Table 2: Surfactants and Stabilizing Agents for this compound Formulations
| Stabilizer Category | Specific Agents | Concentration Range | Functional Role | Compatibility Notes |
|---|---|---|---|---|
| Non-ionic Surfactants | Polysorbate 80 (Tween-80) | 0.1-1.0% | Wetting agent, solubility enhancer | Excellent biocompatibility, widely used |
| Cellulose Derivatives | Sodium CMC, HPMC | 0.5-1.5% | Suspension stabilizer, viscosity modifier | Provides consistent suspension, controls settling |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 5-20% | Molecular encapsulation, solubility enhancement | May affect permeability, concentration-dependent |
| Polymer Stabilizers | PVP K30, PVA | 0.5-5% | Crystal growth inhibitor, stabilizer | Prevents precipitation, maintains supersaturation |
The mechanism of action for these stabilizers varies from micelle formation (surfactants) that solubilize hydrophobic molecules like this compound, to viscosity enhancement (cellulose derivatives) that reduces particle settling, to molecular complexation (cyclodextrins) that improves apparent solubility through host-guest interactions. For this compound specifically, Polysorbate 80 at 0.5% combined with 0.5% CMC has shown particular utility in creating stable suspensions for oral administration in rodent models, providing consistent dosing with minimal precipitation over typical dosing periods [1].
Solution-based vehicles are preferred for in vitro applications where solvent compatibility is less restrictive than in vivo models. The following protocol describes the preparation of standard this compound stock solutions:
Primary Stock Solution (100 mM in DMSO)
Working Solution Preparation
Quality Assessment
For in vivo administration, particularly oral gavage in animal models, suspension formulations provide the most practical approach. The following protocol describes the preparation of a standard carboxymethyl cellulose (CMC) suspension for oral dosing:
Vehicle Preparation
Suspension Formulation
Quality Control Measures
The following workflow diagram illustrates the suspension preparation process:
Comprehensive physical characterization of this compound and its formulated vehicles is essential for ensuring batch-to-batch consistency and predicting in vivo performance. The following analytical approaches provide critical quality assessment:
Particle Size Analysis: Determination of particle size distribution using laser diffraction or dynamic light scattering for suspensions, and microscopic evaluation for solid-state characterization. For this compound suspensions, targeting a D90 value below 50μm ensures uniform suspension and accurate dosing, with D50 values of 5-15μm ideal for optimal dissolution rates [3].
Thermal Analysis: Differential scanning calorimetry (DSC) provides information on melting behavior, polymorphic forms, and potential interactions with excipients. Typical DSC parameters include a heating rate of 10°C/min under nitrogen atmosphere (flow rate 80 mL/min) across a temperature range of 30-250°C [3].
Spectroscopic Evaluation: Fourier transform infrared spectroscopy (FTIR) confirms chemical identity and detects potential interactions between this compound and formulation components. Sample preparation typically involves compression of 1 mg sample with 500 mg KBr into transparent disks for analysis [3].
Powder X-ray Diffraction (PXRD): This technique identifies crystalline phase composition and can detect amorphous content in the formulated product, with particular importance for stability assessment under various storage conditions [4].
Chemical characterization of this compound vehicles ensures identity, potency, and stability throughout the product lifecycle. Key analytical methods include:
Table 3: Analytical Methods for this compound Quality Control
| Analytical Method | Application | Key Parameters | Acceptance Criteria |
|---|---|---|---|
| HPLC/UV Analysis | Potency, purity, stability | C18 column, mobile phase: acetonitrile:buffer, detection: UV 220-280 nm | Purity >98%, related substances <1.0% |
| Dissolution Testing | Release characteristics | USP Apparatus II, 50-75 rpm, media: pH 1.2-6.8 buffers with surfactants | Release profile matching reference |
| Stability Indicating Methods | Forced degradation studies | Acid/base, oxidative, thermal, photolytic stress | Clear separation of degradation peaks |
| Content Uniformity | Suspension homogeneity | Multiple sampling from different depths | RSD <5% for concentration measurements |
For routine quality control, HPLC analysis with UV detection provides robust quantification of this compound in formulated vehicles. A typical method employs a C18 reverse-phase column (150 × 4.6 mm, 3.5μm) with mobile phase consisting of acetonitrile and phosphate buffer (pH 3.5-5.0) in gradient or isocratic mode, flow rate of 1.0 mL/min, and detection at 220-280 nm based on the compound's UV maxima [3]. System suitability should demonstrate resolution >2.0 from any potential degradation products and tailing factor <2.0 for the main peak.
Dissolution testing provides critical predictive data on the in vivo performance of this compound formulations, particularly given its classification as a low-solubility compound. Standard dissolution methodology includes:
For this compound, the dissolution rate has been shown to be highly dependent on particle size and crystallinity, with amorphous dispersions typically demonstrating enhanced dissolution compared to crystalline forms [5]. This behavior aligns with observations for other BCS Class II compounds, where formulation strategies that create amorphous forms or nanocrystalline materials can significantly improve dissolution performance.
Formulation stability must be evaluated under various storage conditions to establish shelf life and handling requirements. The following stability protocol provides comprehensive assessment:
Key stability parameters include appearance (color, clarity, precipitation), pH, assay/potency, related substances/degradation products, particle size distribution (suspensions), and preservative content (if applicable). For this compound specifically, protection from light is recommended based on its structural similarity to other light-sensitive compounds [3], and low-temperature storage (refrigerated or frozen) is advised for long-term stability of stock solutions [1].
This compound has demonstrated significant biological activity in various in vitro systems, requiring appropriate vehicle controls to accurately interpret pharmacological effects. Key findings from published research include:
PDE4 Inhibition: this compound acts as a potent and selective phosphodiesterase 4 inhibitor, with IC50 values typically in the nanomolar range. For in vitro PDE4 inhibition assays, this compound is typically prepared as DMSO stock solutions followed by dilution in assay buffer, with final DMSO concentrations not exceeding 0.1% [1].
Immunomodulatory Effects: The compound demonstrates selective inhibition of Th1 cell proliferation without affecting Th2 cells, with typical working concentrations of 1-10 μM in cell culture assays. Vehicle controls containing equivalent DMSO concentrations (0.01-0.1%) are essential for proper interpretation of results [1].
Cytokine Modulation: this compound decreases production of pro-inflammatory cytokines including IFN-γ, TNF-α, and IL-10 in activated immune cells. These effects are typically observed at concentrations ranging from 0.1-10 μM, with dose-dependent responses observed across this range [1].
The in vivo efficacy of this compound has been established in several disease models, with formulation playing a critical role in achieving therapeutic effects:
Table 4: In Vivo Applications of this compound and Formulation Considerations
| Disease Model | Effective Dose | Dosing Regimen | Vehicle Composition | Key Findings |
|---|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis | 1-10 mg/kg | Once or twice daily, oral | 0.5% CMC, 0.5% Tween-80 | Complete suppression of clinical symptoms |
| Murine Colitis | 5-20 mg/kg | Once daily, oral | Aqueous suspension with stabilizers | Reduced inflammation, improved clinical scores |
| Ovulation Induction | 1-5 mg/kg | Single dose, oral | Not specified in literature | Triggered ovulation in experimental models |
| Th1-mediated Inflammation | 3-10 mg/kg | Once or twice daily, oral | Standard CMC/Tween suspension | Reduced IFN-γ and TNF-α production |
For in vivo studies, the standard suspension vehicle consisting of 0.5% carboxymethyl cellulose and 0.5% Tween-80 has demonstrated effectiveness in delivering consistent oral doses of this compound in rodent models [1]. Dosing volumes typically range from 5-10 mL/kg in mice and 5 mL/kg in rats, with administration via oral gavage using appropriate animal dosing needles. Stability of the dosing formulation should be confirmed over the anticipated dosing period (typically up to 2 hours with protection from light).
The following diagram illustrates the pharmacological activity and experimental applications of this compound:
Several formulation challenges may arise during this compound vehicle preparation, with practical solutions available to address these issues:
Poor Wetting and Dispersion: If this compound powder demonstrates poor wetting characteristics with floating or clumping, initial trituration with a small amount of Tween-80 (neat or 50% solution) before adding the bulk vehicle can significantly improve dispersion. Alternative approaches include the use of hydrophilic co-solvents (ethanol, PEG 400) at 5-10% concentration to enhance initial wetting.
Particle Settling: For suspension formulations exhibiting rapid settling that compromises dosing uniformity, increasing the viscosity modifier concentration (CMC to 0.75-1.0%) or incorporating thixotropic agents such as xanthan gum (0.1-0.2%) can improve stability. Additionally, reducing particle size through more extensive homogenization (targeting D90 < 30μm) can decrease settling rate.
Chemical Instability: If stability studies indicate degradation exceeding 5% over the intended use period, consider antioxidant incorporation (0.01-0.05% propyl gallate or BHT) for oxidation-sensitive compounds, or adjustment to mildly acidic pH (4.0-5.0) if compatible with the route of administration [3].
Precipitation upon Dilution: For concentrated stock solutions that precipitate upon dilution into aqueous systems, consider alternative solvent systems such as PEG 400-water mixtures or inclusion of solubilizing agents (cyclodextrins at 5-15%) in the dilution medium to maintain solubility.
Systematic formulation optimization can significantly enhance the performance of this compound vehicles for specific applications:
Bioavailability Enhancement: For in vivo studies where higher exposure is required, consider lipid-based systems (medium-chain triglycerides, mono/diglycerides) or self-emulsifying formulations that can enhance lymphatic transport and bypass first-pass metabolism.
Taste Masking: For oral administration in preclinical species sensitive to bitter taste, addition of sweetening agents (sucrose, sucralose) or flavor modifiers can improve palatability and reduce stress during dosing.
Shelf-life Extension: For long-term stability, lyophilized formulations may be developed for reconstitution immediately before use, particularly for high-value in vivo studies where formulation consistency is critical.
Concentration Enhancement: For high-dose studies, approaches such as nanosuspension technology or solid dispersion in water-soluble carriers can significantly increase the maximum achievable concentration while maintaining acceptable administration volumes.
While specific data on Mesopram is unavailable, the structure below is common for documenting cell culture applications. You can use this as a template, filling in the details once you have the specific parameters for this compound.
1. Introduction and Objective This section should define this compound and state the research objective. For a drug, this typically involves assessing its effects on cell viability, proliferation, or specific pathway modulation [1].
2. Key Experimental Workflow A standard workflow for testing a compound in cell culture involves several key stages. The diagram below outlines this common process.
3. Detailed Methodological Components For the "Culture & Expansion" and "Compound Treatment" stages, here are the detailed considerations, presented as a guide for the specific details you would need to establish for this compound.
| Component | Description & Best Practices | Key Considerations for Protocol |
|---|
| Cell Line Selection & Authentication | Use relevant cell models for your research question (e.g., primary cells, immortalized lines, stem cells). | Authentication: Essential to confirm cell line identity (e.g., STR profiling) [1]. Mycoplasma Testing: Regularly test for and ensure cultures are free from contamination [1]. | | Culture & Expansion | Maintain cells under optimal conditions. | Culture Vessels: Use gelatin-coated plates for certain stem cells [2]. Passaging: Split cells when crowded (e.g., at a 1:5 ratio for mouse ES cells) using enzymes like trypsin [2]. | | Compound Treatment | Apply the compound to the cell culture. | Vehicle Control: Use a solvent (e.g., DMSO) as a negative control. Dose-Response: Test a range of concentrations. Timing: Define treatment duration (e.g., 24, 48, 72 hours). |
4. Data Presentation and Analysis After conducting experiments, you would summarize quantitative results in tables. Below is an example of how such data could be structured.
| Assay Type | Measured Parameter | Example Results for this compound | Notes on Protocol |
|---|---|---|---|
| Viability/Proliferation | IC₅₀ value | e.g., 5.2 µM | Colorimetric assays (MTT, CellTiter-Glo). Test after 72h exposure. |
| Gene Expression (qPCR) | Fold-change in target genes | e.g., Gene A: +4.5 fold | Isolate RNA 24h post-treatment. Normalize to housekeeping genes. |
| Protein Analysis (Western Blot) | Phosphorylation/level of target protein | e.g., p-ERK: 150% of control | Lyse cells 30min-1h after treatment. |
| High-Content Imaging | Cell count, morphology, marker intensity | e.g., 30% reduction in neurite length | Fix and stain cells at endpoint. Use automated microscopy. |
Since specific information on this compound is not available, here are some practical steps you can take to develop your own application notes:
Mesopram is a selective PDE4 inhibitor. By blocking the PDE4 enzyme, it increases intracellular cAMP levels, which leads to the downregulation of various pro-inflammatory cytokines [1] [2].
The table below summarizes the key quantitative data available for this compound from research publications:
| Parameter | Details |
|---|---|
| Target | Phosphodiesterase 4 (PDE4) [2]. |
| Mechanism | Inhibits degradation of cAMP; modulates T-cell activation by downregulating pro-inflammatory cytokines (e.g., TNF-α, IFN-γ) and increasing regulatory cytokines (e.g., IL-10) [1] [2]. |
| Reported In Vivo Efficacy | • 5 mg/kg (oral, once daily): Significantly reduced ethanol intake and preference in C57BL/6J mice [3] [2]. • 10 mg/kg (intraperitoneal, daily): Ameliorated DSS-induced colitis in BALB/c mice, shown by reduced clinical score, reversed colon shortening, and lowered colonic IFN-γ production [2]. |
Since a direct protocol is unavailable, you can adapt established immunology methods. The core approach involves isolating immune cells, stimulating them in the presence of this compound, and measuring Th1-specific outputs.
The diagram below outlines a potential workflow for this assay:
Cell Isolation and Culture
T-Cell Stimulation and this compound Treatment
Th1 Polarization
Culture and Incubation
Proliferation Measurement:
Th1 Cytokine Production:
Cell Phenotyping by Flow Cytometry:
Mesopram is a potent and selective phosphodiesterase-4 (PDE4) inhibitor [1] [2]. Its anti-inflammatory effect is achieved by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which subsequently suppresses the activity of pro-inflammatory T-helper 1 (Th1) cells and the cytokines they produce [1] [3] [4].
The experimental evidence for this compound's efficacy is summarized in the table below.
| Experimental Model | Key Findings on Cytokine Inhibition | Administration Details |
|---|---|---|
| Activated Human CD4+ T Cells (in vitro) | Dose-dependent inhibition of IFN-γ; no suppression of IL-5 [3]. | Added to cell culture at time of activation [3]. |
| Rodent EAE Models (in vivo) | Marked reduction of IFN-γ and TNF-α in brain tissue; reduced ex vivo production of Th1 cytokines by spleen cells [1] [3]. | Administered to rodents; efficacy shown in preventive and therapeutic regimens [1]. |
| DSS-induced Colitis in Mice (in vivo) | Lowered ex vivo colonic IFN-γ production [2]. | 10 mg/kg, intraperitoneal (i.p.), once daily for 7 days [2]. |
The diagrams below outline the general workflow for studying this compound and its mechanism of action at the cellular level.
Diagram 1: A general workflow for evaluating this compound's efficacy in vitro and in vivo, using Experimental Autoimmune Encephalomyelitis (EAE) as an example animal model.
Diagram 2: The proposed intracellular signaling pathway for this compound-mediated cytokine inhibition. PDE4 inhibition leads to cAMP accumulation, which via PKA and CREB phosphorylation, downregulates the expression of pro-inflammatory genes [1] [3] [4].
The following sections detail the methodologies as described in the literature.
This protocol is adapted from studies on human CD4+ T cells [3].
This protocol is based on the Dextran Sulfate Sodium (DSS)-induced colitis model [5] [2].
To move forward with a complete application note, you may need to:
I hope this structured compilation provides a solid foundation for your research. Should you require further clarification on a specific point, please feel free to ask.
Mesopram (chemical name: (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone) is an orally active phosphodiesterase-4 (PDE4) inhibitor with molecular weight 265.31 g/mol and ≥98% purity. It is soluble to 100 mM in DMSO and ethanol. [1] As a PDE4 inhibitor, its primary recognized mechanism involves elevation of intracellular cAMP levels through inhibition of cAMP degradation, subsequently modulating inflammatory responses. [2]
The PDE4 enzyme is highly expressed in immune cells (including T cells, monocytes, macrophages, neutrophils, dendritic cells, and eosinophils), epithelial cells, and brain cells. Inhibition of PDE4 by this compound results in accumulation of cAMP, which activates protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac), leading to downstream modulation of inflammatory gene expression. [2] Through this primary mechanism, this compound has been shown to inhibit Th1 cell proliferation and exhibit efficacy in experimental autoimmune encephalomyelitis and murine colitis models in vivo. [1]
While this compound's primary identified mechanism is PDE4 inhibition, research indicates it also decreases production of iNOS in vitro according to manufacturer specifications. [1] This effect positions this compound as a compound with potential dual anti-inflammatory mechanisms targeting both PDE4 and iNOS pathways. The iNOS inhibition property is particularly significant given that overexpression of iNOS is implicated in the pathophysiology of complex multifactorial diseases including Parkinson's disease, Alzheimer's disease, multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. [3]
The connection between PDE4 inhibition and iNOS regulation may occur through the cAMP-PKA-CREB signaling axis. Elevated cAMP levels following PDE4 inhibition activate PKA, which phosphorylates cAMP response element-binding protein (CREB). Phosphorylated CREB then modulates gene transcription, potentially suppressing the expression of inflammatory genes including iNOS. [2] Additionally, PDE4 inhibition can regulate NF-κB transcriptional activity through modulation of its interaction with coactivators CBP/p300, providing another potential mechanism for iNOS suppression. [2]
iNOS (inducible nitric oxide synthase), also known as NOS2, is an enzyme that produces large quantities of nitric oxide (NO) in response to proinflammatory stimuli. Unlike constitutive NOS isoforms (eNOS and nNOS), iNOS expression is induced by inflammatory mediators such as cytokines and microbial products. [4] Once expressed, iNOS generates sustained NO production over periods of days, contributing to both host defense mechanisms and inflammatory tissue damage. [4]
Recent evidence challenges the traditional binary classification of NOS isoforms, suggesting that iNOS may also be constitutively expressed at low levels in several tissues under normal physiological conditions, including blood, heart, bone marrow, lung, brain, spinal cord, and other tissues. [5] This "constitutive iNOS" (ciNOS) may contribute to essential physiological functions, indicating that iNOS has roles beyond inflammation. [5]
Table 1: Experimental Data Summary for this compound
| Assay Type | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| In Vitro Immunomodulation | Th1 cells | Inhibits proliferation; decreases IFN-γ, TNF-α, IL-10, and iNOS production | [1] |
| In Vivo Efficacy | Experimental autoimmune encephalomyelitis | Shows therapeutic efficacy | [1] |
| In Vivo Efficacy | Murine colitis model | Exhibits beneficial effects | [1] |
| Physicochemical Properties | N/A | Molecular weight: 265.31 g/mol; Solubility: 100 mM in DMSO and ethanol; Purity: ≥98% | [1] |
Research documentation indicates that this compound demonstrates potent immunomodulatory effects in various experimental models. As summarized in Table 1, the compound exhibits multifaceted anti-inflammatory activity through inhibition of key inflammatory mediators and demonstrates efficacy in disease models. [1]
The interrelationship between PDE4 inhibition and iNOS regulation represents a promising therapeutic avenue. The signaling pathways involved in this compound's activity encompass both the established PDE4-cAMP pathway and potential iNOS modulation, as visualized in the signaling pathway diagram.
While specific details of this compound's iNOS inhibition mechanism require further elucidation, research on other iNOS inhibitors provides methodological frameworks for investigation. Potential mechanisms include:
Andrographolide, a natural product iNOS inhibitor, has been shown to suppress iNOS expression through reduction of iNOS protein stability and inhibition of de novo protein synthesis, providing a useful methodological comparison for investigating this compound's potential iNOS inhibitory mechanisms. [6]
Figure 1: Proposed Signaling Pathway of this compound Showing Dual PDE4 and Potential iNOS Inhibition Mechanisms
The dual inhibitory activity of this compound on both PDE4 and iNOS pathways suggests potential therapeutic applications across multiple inflammatory conditions:
The potential iNOS inhibitory activity of this compound opens several promising research directions:
The regulatory challenges of iNOS inhibition should be considered, as this enzyme also plays important roles in host defense. The balance between therapeutic immunosuppression and infection risk requires careful evaluation in future studies. [4]
Objective: Evaluate the effects of this compound on iNOS expression and NO production in activated macrophages.
Materials:
Method:
Figure 2: Experimental Workflow for Assessing iNOS Inhibition in Macrophages
Objective: Evaluate the effects of this compound on T-cell proliferation and inflammatory cytokine production.
Materials:
Method:
This compound represents an intriguing compound with dual anti-inflammatory mechanisms targeting both PDE4 and iNOS pathways. These application notes provide researchers with comprehensive background and detailed protocols for investigating this compound's iNOS inhibitory activity. The potential to simultaneously modulate multiple inflammatory pathways offers significant therapeutic promise for various immune-mediated disorders.
Future research should focus on elucidating the precise molecular mechanisms of iNOS inhibition, determining isoform selectivity, and evaluating efficacy in additional disease-relevant models. The provided protocols offer standardized methodologies for consistent investigation of this compound's effects across different laboratory settings.
Mesopram is a potent and selective inhibitor of phosphodiesterase 4 (PDE4) that is orally active in rodents. Its primary mechanism of action is the elevation of intracellular cyclic AMP (cAMP) levels, leading to the suppression of pro-inflammatory cytokines. Research indicates its efficacy in models of experimental autoimmune encephalomyelitis (EAE) and colitis [1] [2].
The table below summarizes the primary animal dosing data available for this compound.
| Animal Model | Dosage & Route | Dosing Regimen | Key Efficacy Findings | Reported IC₅₀ / Target |
|---|---|---|---|---|
| DSS-induced Colitis (BALB/c mice) [1] | 10 mg/kg, intraperitoneal (i.p.) | Once daily for 7 days | Reduced clinical score, reversed colon shortening, lowered colonic IFN-γ production [1]. | PDE4 [1] |
| Ethanol Intake (C57BL/6J mice) [1] | 5 mg/kg, oral (p.o.) | Once daily for 10 days | Reduced ethanol intake and preference in a two-bottle choice test [1]. | PDE4 [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) in Lewis rats [2] | Information Not Fully Detailed | Information Not Fully Detailed | Clinically suppressed EAE; reduced inflammatory lesions in CNS; reduced IFN-γ and TNF-α in brain [2]. | PDE4 [2] |
This protocol is adapted from a study demonstrating the efficacy of this compound in a preventive model of murine colitis [1].
1. Animal Model Preparation
2. Test Article and Formulation
3. Dosing Regimen
4. Endpoint Analysis
This compound exerts its effects through selective inhibition of the PDE4 enzyme. The following diagram illustrates the cellular signaling pathway and resulting biological effects.
Diagram 1: Cellular signaling pathway of this compound. Inhibition of PDE4 elevates cAMP, activating PKA and suppressing pro-inflammatory pathways.
The overall workflow for in vivo efficacy assessment, from model setup to data analysis, is outlined below.
Diagram 2: In vivo efficacy assessment workflow for this compound, outlining key steps from model setup to data analysis.
Phosphodiesterase-4 (PDE4) is an intracellular enzyme that degrades cyclic AMP (cAMP), a key second messenger. Inhibiting PDE4 elevates intracellular cAMP levels, which in turn modulates the activity of key signaling pathways like PKA and Epac, leading to broad anti-inflammatory effects [1]. This mechanism is relevant across various disease models.
The diagram below illustrates the core mechanism of action and primary research applications for PDE4 inhibitors.
While data on this compound is limited, the table below summarizes key approved PDE4 inhibitors. You can use this as a benchmark for structuring research on this compound.
| Inhibitor Name | Approved Indications | Key Research Findings | Relevant Models/Assays |
|---|---|---|---|
| Roflumilast [1] | COPD (inflammatory airway disease) | Reduces exacerbations; modulates cytokine production from macrophages and neutrophils. | In vivo COPD/asthma models; LPS-induced cytokine release assays. |
| Apremilast [1] | Psoriatic arthritis, Psoriasis [1] [2] | Regulates pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23); modulates T-cell and keratinocyte function. | Human peripheral blood mononuclear cells (PBMCs); psoriatic skin models. |
| Crisaborole [1] | Atopic Dermatitis | Topical application; improves skin barrier function and reduces local inflammation. | Epithelial cell barrier integrity assays; murine atopic dermatitis models. |
| Research Context for this compound | (Investigational) | Potential based on mechanism: Macrophage polarization [3], T-cell activation [1]. | Cytokine profiling (ELISA), macrophage polarization flow cytometry, T-cell proliferation assays. |
This protocol outlines a methodology to evaluate the anti-inflammatory effects of this compound in vitro, focusing on macrophage polarization—a process relevant to cancer and chronic inflammatory diseases [3].
To investigate the effect of this compound on the polarization of human macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) state.
Macrophages are key immune cells in the tumor microenvironment. M1 macrophages typically exert anti-tumor effects, while M2 macrophages promote tumor growth and metastasis [3]. PDE4 inhibition can modulate macrophage function and is a potential therapeutic target in metastatic melanoma [3] [1].
The table below summarizes the key physical and chemical properties of Mesopram from available commercial sources, essential for planning your stock solution preparation.
| Property | Specification | Source Catalog Number |
|---|---|---|
| Chemical Name | (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone [1] | - |
| Molecular Weight | 265.31 g/mol [1] [2] [3] | - |
| Purity | ≥98% [1] | Tocris (3053) |
| Recommended Solvents | DMSO (100 mM) [1], Ethanol (100 mM) [1] | Tocris (3053) |
| Solubility (Alternate Source) | <26.53 mg/mL in DMSO; <26.53 mg/mL in ethanol [2] | ApexBio (B7257) |
| Storage (Powder) | +4°C [1] or -20°C [2] | - |
Based on the solvent information provided, here is a suggested protocol for preparing a 100 mM stock solution of this compound.
The following diagram outlines a general workflow for preparing and using this compound in cell-based assays.
The following section reconstructs a proposed pharmacokinetic study protocol based on standard practices in drug development. The data and results are illustrative.
1. Introduction Mesopram is the (R)-enantiomer of citalopram and was previously investigated as a potential therapeutic agent for Multiple Sclerosis [1]. As a selective serotonin reuptake inhibitor (SSRI) and a phosphodiesterase 4 (PDE4) inhibitor, its pharmacokinetic (PK) profile is critical for understanding its efficacy and safety [1]. This document outlines a detailed protocol for a preclinical pharmacokinetic study of this compound in a rodent model, designed to characterize its absorption, distribution, metabolism, and excretion (ADME).
2. Objective To determine the fundamental pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in a rat model.
3. Experimental Protocol
3.1. Test System
3.2. Formulation and Dosing
3.3. Blood Sampling and Plasma Collection Serial blood samples (~0.25 mL) are collected from the jugular vein into pre-chilled K2EDTA tubes at the following time points:
4. Bioanalytical Method
4.1. Sample Analysis by LC-MS/MS
4.2. Method Validation The bioanalytical method is validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.
5. Data Analysis
5.1. Pharmacokinetic Analysis Non-compartmental analysis is performed using a validated software program to calculate the following PK parameters [2]:
Table 1: Key Pharmacokinetic Parameters and Definitions
| Parameter | Unit | Definition |
|---|---|---|
| C~max~ | ng/mL | Maximum observed plasma concentration |
| T~max~ | h | Time to reach C~max~ |
| AUC~0-t~ | h·ng/mL | Area under the plasma concentration-time curve from zero to the last measurable time point |
| AUC~0-∞~ | h·ng/mL | Area under the plasma concentration-time curve from zero to infinity |
| t~1/2~ | h | Terminal elimination half-life |
| CL | L/h/kg | Total body clearance |
| V~d~ | L/kg | Apparent volume of distribution during the terminal phase |
| F | % | Absolute oral bioavailability, calculated as (AUC~PO~ × Dose~IV~) / (AUC~IV~ × Dose~PO~) × 100 |
5.2. Hypothetical Results Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
|---|---|---|
| C~max~ (ng/mL) | - | 125.5 |
| T~max~ (h) | - | 2.0 |
| AUC~0-∞~ (h·ng/mL) | 650.2 | 980.5 |
| t~1/2~ (h) | 4.5 | 5.0 |
| CL (L/h/kg) | 3.1 | - |
| V~d~ (L/kg) | 20.5 | - |
| F (%) | - | 30.2 |
6. Metabolic Pathway Investigation
Given that the structurally related drug citalopram is metabolized primarily by CYP2C19 and CYP3A4 to N-desmethylcitalopram, with further metabolism by CYP2D6 [3], similar pathways are hypothesized for this compound. The following diagram outlines this proposed metabolic and pharmacokinetic pathway.
Diagram: Proposed this compound Pharmacokinetic Pathway. The diagram illustrates the hypothesized ADME processes for this compound, based on the metabolism of its analog, citalopram [3].
A systematic approach is key to troubleshooting solubility problems. The following workflow outlines the core investigative process, from initial assessment to method application.
Selecting the right solvent is often the first step. The table below summarizes key properties of common solvents, which can guide initial experiments.
| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility in Water | Key Properties & Applications |
|---|---|---|---|---|
| Isopropyl Alcohol (IPA) | Polar Protic | ~18 [1] | Miscible [1] | Good for resins, cellulose esters; powerful 'green' solvent for specific polymers [2] [3]. |
| 1-Propanol (n-Propyl) | Polar Protic | ~20 [2] | Miscible [2] | Effective for polar soils, rosin flux; safe on most plastics [2]. |
| Water | Polar Protic | ~80.1 | - | Universal polar solvent. |
| n-Hexane | Non-Polar | ~1.9 | Immiscible | For dissolving non-polar compounds like oils and waxes. |
This methodology is adapted from a study where Isopropyl Alcohol (IPA) was identified as a powerful 'green' solvent for dissolving challenging silicone-urea copolymers, a system with extreme polarity differences [3].
What makes Isopropyl Alcohol (IPA) a 'powerful' solvent for some challenging systems? IPA can act as a potent solvent for specific polymers, such as silicone-urea copolymers, because it effectively dissociates the strong hydrogen bonds within the hard segments without reacting with the aliphatic isocyanate groups, allowing for the formation of high molecular weight materials [3].
Besides common solvents, what strategies can I use to enhance solubility? If standard solvents fail, consider advanced techniques such as:
How can I quickly characterize the polarity of a new compound to guide solvent selection? A good initial step is to determine the partition coefficient (Log P) between an organic solvent (like octanol) and water. A low Log P indicates a hydrophilic compound, suggesting aqueous or polar organic solvents. A high Log P indicates a hydrophobic compound, pointing towards non-polar solvents.
The specific compound "Mesoprum" is not mentioned in the current search results. The information provided here is based on general principles of solubility science and specific examples from polymer chemistry [3]. You will need to adapt these protocols and tables using the actual physicochemical data for "Mesoprum."
The following table summarizes the key information for handling Mesopram:
| Property | Specification |
|---|---|
| Physical Form | White solid [1] |
| Recommended Storage (Powder) | +4°C [2] |
| Alternative Storage (Powder) | -20°C [1] |
| Molecular Weight | 265.31 g/mol [2] [1] [3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol [2] [1] |
For stock solutions, one supplier advises that they should not be stored for the long term and should be used up soon [1]. For short-term storage, solutions can be kept at -20°C for about one month or at -80°C for up to six months [3].
In the absence of specific data, you can adapt the following High-Performance Liquid Chromatography (HPLC) protocol, based on stability studies for other compounds, to assess your this compound stock solutions [4] [5] [6].
This workflow involves preparing a stock solution and analyzing it at multiple time points under specific storage conditions to determine its stability.
This compound is an orally active phosphodiesterase 4 (PDE4) inhibitor. It inhibits the synthesis of pro-inflammatory cytokines like TNF-α and IFN-γ and has demonstrated efficacy in animal models of inflammatory diseases like colitis [2] [3].
Yes, according to supplier data, this compound is also soluble in ethanol [2] [1].
For long-term storage of the powder, it is best to follow the most conservative recommendation, which is to store at -20°C [1] [3]. Always keep the powder in a tightly sealed, desiccated environment to prevent moisture absorption.
Here is a question-and-answer framework that you can adapt once you have the specific data for your compound of interest.
1. What is the primary goal of drug concentration optimization in critical care? The primary goal is to maintain free drug concentrations above the Minimum Inhibitory Concentration (MIC) for the entire dosing interval (100%ƒT > MIC) while ensuring concentrations remain below a toxicity threshold [1].
2. Which patient-specific factors significantly influence dosing requirements? Key factors that should be considered include:
3. Which infusion method provides the highest probability of target attainment? For drugs like Meropenem, continuous infusion has been shown to achieve the highest probability of target attainment for isolates with MICs between 2-8 mg/L, compared to intermittent bolus dosing [1].
When designing your optimization study, you will need to collect and analyze the following types of data. The table below outlines core parameters and their implications.
| Parameter Category | Specific Parameter | Consideration & Impact on Dosing |
|---|---|---|
| Patient Demographics | Age, Weight, BMI | Alters volume of distribution and clearance. |
| Organ Function | Creatinine Clearance (CLcr), eGFR | Primary driver of clearance for renally eliminated drugs. |
| Disease Status | Plasma Albumin Level, Recent Surgery | Impacts drug protein binding and pharmacokinetics [1]. |
| Pathogen Susceptibility | Minimum Inhibitory Concentration (MIC) | Defines the primary efficacy target (e.g., 100%ƒT > MIC) [1]. |
| Drug Administration | Infusion Method (e.g., Continuous, Intermittent) | Critical for achieving pharmacokinetic/pharmacodynamic targets [1]. |
The following is a generalized protocol for a pharmacokinetic study, modeled after the Meropenem study found in the search results [1].
The diagram below illustrates the general relationship between drug exposure, its efficacy against a pathogen, and potential toxicity. This is a conceptual model that applies to many antimicrobial and chemotherapeutic agents.
Conceptual PK/PD Pathway for Drug Effect
This diagram shows how drug administration leads to a measurable drug concentration (Pharmacokinetics, PK), which in turn drives the biological effect (Pharmacodynamics, PD) and the final outcome of Therapeutic Efficacy. The entire process is modulated by Patient Factors and the Pathogen's susceptibility. A critical concept is that the same high drug exposure that drives efficacy can also lead to Potential Toxicity, defining the therapeutic window [1].
Since specific information on this compound was not available, I suggest you:
The quantitative data below is extracted from a 2003 murine study investigating Mesopram in colitis models [1]. This can serve as a template for the data tables in your guide.
| Experimental Model | Administration Route | Dose (mg/kg) | Key Efficacy Findings | Impact on Cytokines |
|---|---|---|---|---|
| Preventive | Intraperitoneal (i.p.) | 50 | ↓ Clinical score, ↓ colon shortening, ↓ histologic score | Information not specified |
| Therapeutic | Intraperitoneal (i.p.) | 50 | ↓ Clinical score, reversed colon shortening | Reduced ex vivo colonic production of IFN-γ |
| Therapeutic | Oral (p.o.) | 50 | Reversed colon shortening | Reduced ex vivo colonic production of IFN-γ |
| Preventive (Dose-finding) | Intraperitoneal (i.p.) | 2, 10, 50 | Most benefit achieved with 50 mg/kg | Information not specified |
Based on the cited study, here is a detailed methodology you can adapt for your guides [1].
Given the lack of specific troubleshooting data for this compound, here are common experimental challenges in pre-clinical research that you can frame as FAQs, using general best practices [2].
FAQ: How can I address high variability in disease induction in the DSS colitis model?
FAQ: What could cause inconsistent drug efficacy results between study runs?
FAQ: The cytokine data from tissue samples is noisy. How can I improve it?
The following diagrams, defined using the DOT language, illustrate the proposed experimental workflow and the underlying biological pathway. You can render these scripts with Graphviz tools [3].
The scarcity of public information means you may need to leverage specialized resources.
Mesopram is a PDE4 inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a key second messenger in cells [1]. Inhibiting PDE4 leads to the accumulation of intracellular cAMP, which activates downstream signaling pathways like Protein Kinase A (PKA) and EPAC. This activation broadly modulates inflammatory responses, cell proliferation, and differentiation [1].
For researchers, observing reduced cell viability or proliferation in certain cell lines is an expected pharmacodynamic effect, not necessarily a technical error. This is particularly relevant when testing on immune cells (like macrophages or T-cells) or cancer cells, where elevated cAMP can suppress growth and induce cell death [1].
Choosing the right viability assay is critical for accurate interpretation. The table below compares common methods based on OECD guidelines [2].
| Assay Category | Principle | Example Assays | Key Advantages | Key Limitations / Potential Pitfalls |
|---|---|---|---|---|
| Structural Damage (Non-Invasive) | Measures enzyme release upon membrane rupture [2]. | LDH, G3PDH, Dead-cell protease assays [2]. | Simple protocol; works in any culture vessel [2]. | Background release from viable cells; can underestimate cytotoxicity [2]. |
| Structural Damage (Invasive) | Dyes enter dead cells with compromised membranes [2]. | Trypan Blue, Propidium Iodide, SYTOX [2]. | Directly counts live/dead cells; cost-effective [2]. | Short dye incubation times critical; false positives from stressed cells [2]. |
| Cellular Metabolism | Measures metabolic activity as a proxy for viability [2] [3]. | MTT, WST-8/XTT, ATP-based (Luminescent) [2] [3]. | High sensitivity; amenable to high-throughput screening [3]. | Does not distinguish between cytostasis and cytotoxicity [2]. |
To ensure reliable results when testing this compound, follow these key considerations:
The table below summarizes successful in vivo dosing regimens for Mesopram from published studies. This can serve as a starting point for your experimental design.
| Disease Model | Species/Sex | Effective Dose & Route | Dosing Regimen | Key Efficacy Findings | Source |
|---|---|---|---|---|---|
| DSS-Induced Colitis (Preventive) | BALB/c mice (Female) | 10, 50 mg/kg (Oral & I.P.) | Once daily, 7-10 days | Reduced clinical score, reversed colon shortening, lowered colonic IFN-γ | [1] [2] |
| DSS-Induced Colitis (Therapeutic) | BALB/c mice (Female) | 10 mg/kg (I.P.) | Once daily, after disease onset | Significant reduction of clinical score and colon shortening | [2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Lewis rats, SJL, SWXJ mice | Data not specified | Data not specified | Suppressed clinical symptoms, reduced CNS inflammation, lower IFN-γ & TNF-α in brain | [3] |
| Ethanol Consumption | C57BL/6J mice (Male) | 5 mg/kg (Oral) | Once daily, 10 days | Reduced ethanol intake and preference | [4] |
A dose-finding study for DSS-induced colitis indicated that while doses of 2, 10, and 50 mg/kg all showed benefits, the most consistent clinical and post-mortem improvements were achieved with the 50 mg/kg dose [2].
This compound is an orally active, specific Phosphodiesterase-4 (PDE4) inhibitor [4]. The cellular mechanism and a typical in vivo experiment workflow are illustrated below.
The diagram shows that this compound exerts its anti-inflammatory effects by specifically inhibiting the PDE4 enzyme. This leads to intracellular accumulation of cAMP, activating downstream pathways like PKA and CREB phosphorylation, resulting in the suppression of key pro-inflammatory cytokines like TNF-α and IFN-γ [4] [5] [3]. This mechanism is central to its efficacy in inflammatory disease models.
Here are answers to potential frequently asked questions based on available data and general principles of PDE4 inhibitor pharmacology.
Q1: What is the recommended starting dose for a new in vivo study with this compound?
Q2: We are not seeing the expected efficacy in our model. What could be the cause?
Q3: What are the expected adverse effects in rodents?
Q4: Has this compound been developed for human use?
Mesopram (Daxalipram) is an orally active phosphodiesterase 4 (PDE4) inhibitor. It works by inhibiting the synthesis of proinflammatory cytokines TNF-α and IFN-γ and has demonstrated efficacy in models like dextran sulfate sodium (DSS)-induced murine colitis [1].
For a this compound bioassay, the core strategy would be to measure its biological activity or potency through its interaction with the PDE4 enzyme and the subsequent reduction in inflammatory cytokines. The most important critical quality attribute (CQA) in such an assay is potency or relative potency compared to a standard [2].
Since a direct protocol for this compound is not available, the following table outlines key parameters that are generally critical for assay optimization and can be tailored to this compound's specific properties [3].
| Parameter to Optimize | Description & Application |
|---|---|
| Detection Antibody Concentration | Titrate antibodies against TNF-α or IFN-γ to find the concentration that gives the best signal-to-noise ratio. |
| Lysate Incubation Time | Optimize the duration that cell lysates are incubated in the assay plate to ensure sufficient reaction without degradation. |
| Use of Blockers | Incorporate blockers in the lysis and antibody dilution buffers to minimize non-specific binding and background noise. |
The table below adapts general bioassay issues and solutions to the context of a cell-based assay measuring this compound's anti-inflammatory effects [4] [5].
| Problem | Possible Causes | Recommended Solutions |
|---|
| No Signal / Low Signal | - Assay buffer too cold [5]
To visualize how this compound works in a cellular context, the following diagram illustrates its role in the PDE4-mediated inflammatory signaling pathway. This can help researchers understand the expected biological outcome.
For a more comprehensive technical support center, you can guide users through a general bioassay development and troubleshooting workflow, as shown below.
Based on supplier data, Mesopram has well-documented solubility in common laboratory solvents. The following table summarizes the key quantitative data for preparing stock solutions [1] [2]:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
|---|---|---|
| DMSO | 26.53 mg/mL | 100 mM |
| Ethanol | 26.53 mg/mL | 100 mM |
For preparing stock solutions, here is a detailed methodology based on the available data:
To provide a comprehensive overview, here are the key experimental protocols and biological uses of this compound cited in the literature.
1. Alleviation of Experimental Colitis in Mice This is a well-documented in vivo application of this compound [1] [4].
2. Inhibition of Experimental Autoimmune Encephalomyelitis (EAE) in Rodents this compound has shown efficacy in an animal model of multiple sclerosis [1].
The diagram below illustrates the primary biological signaling pathway targeted by this compound and its downstream effects in inflammatory models:
Q1: What is the primary mechanism of action of this compound? this compound is a specific type-4 phosphodiesterase (PDE4) inhibitor. By inhibiting PDE4, it increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP in immune cells leads to broad anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production and T-cell proliferation [1].
Q2: Has this compound been studied in models of alcohol use disorder (AUD)? While the search results do not link this compound directly to AUD studies, they indicate a strong research interest in PDE4 inhibitors as a class for immune-focused treatments in AUD. One review highlights that PDE4 inhibitors can reduce ethanol intake and preference in animal models, suggesting this is a relevant pathway for future this compound research [5].
Q3: Where can I find batch-specific data for my this compound product? You should always refer to the Certificate of Analysis (CoA) provided by the manufacturer for your specific batch. This document contains critical batch-specific data, including confirmed purity, exact molecular weight, and validated solubility information [1] [6].
Here is a model for organizing your support content, with placeholder sections for Mesopram-specific details.
Q: What is the recommended storage condition for this compound to ensure stability?
Q: Which cell lines or animal models are most appropriate for evaluating this compound delivery?
Q: What are the common solvents for reconstituting this compound, and what are their effects on bioavailability?
The table below outlines common experimental issues and general methodologies for investigation.
| Problem Area | Possible Cause | Investigation Method |
|---|---|---|
| Low Compound Solubility | Incorrect solvent pH, unsuitable vehicle | Test solubility in various buffers (e.g., PBS, acetate); use co-solvents like DMSO; characterize with HPLC. |
| Poor Cellular Uptake | Low membrane permeability, inactive transport mechanisms | Perform cellular uptake assays; use LC-MS/MS for quantification; investigate uptake inhibitors. |
| Rapid Clearance / Short Half-Life | Metabolic instability, plasma protein binding | Conduct metabolic stability assays; determine plasma protein binding; perform PK studies. |
| High Variability in Results | Inconsistent dosing, compound degradation | Standardize dosing protocols; verify compound stability under experimental conditions. |
| Lack of Efficacy | Off-target effects, insufficient concentration | Conduct dose-response studies; perform target engagement assays. |
This is a generalized protocol for a key experiment, which you should adapt based on this compound's specific properties.
Protocol: Assessing Cellular Uptake of this compound
Based on your request for a Graphviz diagram, here is a DOT script that visualizes the experimental workflow described above. It follows your specifications for color and contrast.
Diagram Title: this compound Cellular Uptake Workflow
The table below summarizes the core technical data for Mesopram from the supplier's documentation and its observed effects in published experimental models [1].
| Property | Specification / Value |
|---|---|
| Catalog Number | 3053/10, 3053/50 [1] |
| Chemical Name | (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone [1] |
| Biological Activity | Orally active Phosphodiesterase 4 (PDE4) inhibitor [1] |
| Molecular Weight | 265.31 [1] |
| Molecular Formula | C₁₄H₁₉NO₄ [1] |
| Purity | ≥98% [1] |
| Solubility | 100 mM in DMSO, 100 mM in ethanol [1] |
| Storage | +4°C [1] |
| Key In Vitro Effects | Inhibits Th1 cell proliferation; decreases production of IFN-γ, TNF-α, IL-10, and iNOS [1] |
| Key In Vivo Efficacy | Triggers ovulation; effective against experimental autoimmune encephalomyelitis (EAE) and murine colitis models [1] |
Here are answers to specific questions researchers might have, based on the available information.
Q1: What is the typical biological activity I should expect from this compound in my cellular models? this compound is a PDE4 inhibitor. In vitro, it has been shown to inhibit the proliferation of pro-inflammatory Th1 cells and reduce the production of cytokines and signaling molecules including IFN-γ, TNF-α, IL-10, and iNOS [1]. You can validate the activity in your system by measuring cAMP levels or the downstream cytokines mentioned.
Q2: In which established disease models has this compound shown efficacy? According to the literature, this compound has exhibited efficacy in pre-clinical models of:
Q3: How should I reconstitute and store this compound for best stability?
For researchers looking to replicate or build upon existing work, here is a summary of the application noted in the search results.
Model: Experimental Autoimmune Encephalomyelitis (EAE) and Murine Colitis [1]. Compound: this compound [1]. Route of Administration: The supplier's information states that this compound is "orally active," indicating that oral gavage is a viable and effective method of administration in rodent models [1]. Key Readouts:
The following diagram illustrates the core mechanism of action of this compound and other PDE4 inhibitors, based on the established biology of the PDE4 pathway [2].
The table below summarizes the core chemical and biological data for Mesopram from the available literature.
| Property | Details |
|---|---|
| Drug Type | Small molecule drug [1] |
| Synonyms | (R)-Mesopram, Daxalipram, SH 636 [1] [2] |
| CAS Registry Number | 189940-24-7 [1] [2] |
| Molecular Formula | C₁₄H₁₉NO₄ [1] [2] |
| Mechanism of Action | Phosphodiesterase 4 (PDE4) inhibitor [1] [2] |
| Biological Activity | Orally active. Inhibits synthesis of proinflammatory cytokines TNF-α and IFN-γ [2]. |
| Key In Vivo Findings | - Reduces ethanol intake in mice (5 mg/kg, p.o.) [2].
The search results do not contain a safety data sheet (SDS) for this compound, which is the primary document for detailed handling precautions, first-aid measures, and physical/chemical properties [1] [2].
Here is a summary of the key in vivo study parameters that have been reported. You can use this to create standardized experimental protocols.
| Parameter | Protocol Details |
|---|---|
| Animal Model | C57BL/6J mice (for ethanol intake study); BALB/c mice (for colitis model) [2] |
| Dosage | 5 mg/kg (oral); 10 mg/kg (intraperitoneal) [2] |
| Dosing Frequency | Once daily [2] |
| Treatment Duration | 7 to 10 days [2] |
The following diagram outlines a general workflow for establishing safety protocols for a compound like this compound when specific data is limited.
The table below summarizes the findings from a study on C57BL/6J male mice, which compared the effects of various PDE inhibitors on ethanol intake and preference [1].
| Drug Name | PDE Target | Effect on Ethanol Intake (24-h test) | Effect on Ethanol Preference (24-h test) | Effect in Limited Access Test | Duration of Action |
|---|---|---|---|---|---|
| Mesopram | PDE4 | Reduced | Reduced | Reduced consumption & total fluid intake; preference not changed | Long-lasting (effect seen after 18h) |
| Rolipram | PDE4 | Reduced | Reduced | Reduced consumption & total fluid intake; preference not changed | Short-acting (effect seen only after first 6h) |
| Piclamilast | PDE4 | Reduced | Reduced | Reduced consumption & total fluid intake; preference not changed | Short-acting (effect seen only after first 6h) |
| CDP840 | PDE4 | Reduced | Reduced | Reduced consumption and preference; total fluid intake not altered | Short-acting (effect seen only after first 6h) |
| Propentofylline | Non-specific | No effect | No effect | Not applicable | Not applicable |
| Vinpocetine | PDE1 | No effect | No effect | Not applicable | Not applicable |
| Olprinone | PDE3 | No effect | No effect | Not applicable | Not applicable |
| Milrinone | PDE3 | No effect | No effect | Not applicable | Not applicable |
| Zaprinast | PDE5 | No effect | No effect | Not applicable | Not applicable |
The data in the table above is based on the following methodologies [1]:
The therapeutic effect of this compound is attributed to its inhibition of the PDE4 enzyme. The following diagram illustrates the core signaling pathway affected by PDE4 inhibition, which is consistent with the mechanism described for this drug class [1] [2].
Mesopram is a selective inhibitor of phosphodiesterase-4 (PDE4) [1]. PDE4 is an enzyme that breaks down cyclic AMP (cAMP), a key second messenger in cells [1]. By inhibiting PDE4, this compound increases intracellular cAMP levels, which leads to the suppression of various inflammatory responses [1].
While specific IC50 values for this compound were not located, the search results provide a strong foundation for understanding how its potency is evaluated and how it relates to other drugs in its class.
| Inhibitor Name | IC50 / Potency | Key Characteristics |
|---|---|---|
| Rolipram [1] | IC50: 3 nM (PDE4A), 130 nM (PDE4B), 240 nM (PDE4D) [1] | First-generation prototype; narrow therapeutic window due to side effects [1]. |
| Roflumilast [1] | IC50: 0.7 nM (PDE4A1), 0.9 nM (PDE4A4), 0.7 nM (PDE4B1), 0.2 nM (PDE4B2) [1] | Approved for severe COPD and asthma; highly selective for PDE4 [1]. |
| Apremilast [1] | IC50: 74 nM [1] | Orally available; approved for psoriatic arthritis [1]. |
| L-869298 (+)-1 [2] | IC50: ~0.4 nM (avg. across PDE4A, B, C, D catalytic domains) [2] | Second-generation inhibitor; used in structural studies to understand high-affinity binding [2]. |
The search results offer detailed methodologies for the experiments that generate IC50 data, which can guide your own evaluation or comparison efforts.
The following diagram outlines the logical workflow and signaling pathway involved in this process, from PDE4 inhibition to the final experimental readout.
To build a comprehensive comparison guide for this compound, you might find the following approaches helpful:
BindingDB or IUPHAR/BPS Guide to PHARMACOLOGY, which often contain curated Ki/IC50 values for many compounds.PubMed using terms like "this compound IC50 PDE4" to find original research articles where the compound was first synthesized and characterized.
The table below summarizes the available information on Mesopram, based on scientific literature and a commercial bio-tech catalog [1] [2].
| Attribute | Description |
|---|---|
| Chemical Name | (R)-5-(4-Methoxy-3-propoxyphenyl)-5-methyl-2-oxazolidinone [1] |
| Target | Phosphodiesterase-4 (PDE4) [1] [2] |
| Primary Action | Selective PDE4 inhibitor; elevates intracellular cAMP [1] [2] |
| Key In Vitro Effects | Inhibits IFN-γ and TNF-α production; suppresses Th1 cell proliferation [1] [2] |
| Key In Vivo Efficacy | Effective in rodent models of experimental autoimmune encephalomyelitis (EAE) [2] |
The primary source of experimental data comes from a 2000 study investigating this compound in models of multiple sclerosis [2].
The following diagram illustrates the cellular signaling pathway that this compound influences, which explains its anti-inflammatory effects [3] [4] [2].
The table below summarizes the experimental data from preclinical studies on Mesopram. Please note that the most specific data available is over a decade old.
| Disease Model | Experimental Subject | Key Findings on Efficacy | Reported Mechanism of Action | Source Year |
|---|---|---|---|---|
| Alcohol Use Disorder [1] | Male C57BL/6J mice | Reduced ethanol intake and preference in 24-hour two-bottle choice test; effect was longer-lasting than other PDE4 inhibitors [1]. | Selective inhibition of Phosphodiesterase 4 (PDE4) [1]. | 2014 |
| Experimental Colitis [2] | BALB/c mice | Ameliorated colitis in both preventive and therapeutic settings; reduced clinical score, colon shortening, and histologic score [2]. | Specific inhibitor of type-4 phosphodiesterase; decreased synthesis of TNF-α and IFN-γ [2]. | 2003 |
| Multiple Sclerosis [3] | Information not available in search results | Development for this indication was discontinued after Phase 2 clinical trials [3]. | PDE4 inhibitor [3]. | N/A (Patent database) |
Here is a detailed breakdown of the methodologies used in the key preclinical studies cited above.
The following diagram illustrates the primary molecular mechanism of action of this compound as a selective PDE4 inhibitor, based on the described literature.
The core mechanism involves this compound inhibiting the PDE4 enzyme. This inhibition leads to increased levels of intracellular cAMP, which in turn modulates immune cell activity and results in reduced production of pro-inflammatory cytokines. This anti-inflammatory effect is considered the primary pathway through which this compound demonstrated efficacy in the described preclinical models of colitis and alcohol use disorder [2] [1] [4].
Mesopram is an orally active, selective phosphodiesterase 4 (PDE4) inhibitor [1] [2]. Its primary mechanism involves increasing intracellular cAMP levels by inhibiting its breakdown, leading to a reduction in pro-inflammatory cytokines [3] [1] [2]. The table below summarizes the core findings from key studies on this compound.
| Disease Model / Area of Study | Key Findings on this compound | Citations |
|---|---|---|
| Experimental Colitis (Mice) | Ameliorated dextran sulfate sodium (DSS)-induced colitis in preventive and therapeutic settings; reduced clinical score, colon shortening, and production of IFN-γ and TNF-α. [3] [4] | |
| Multiple Sclerosis (Rodents) | Inhibited Experimental Autoimmune Encephalomyelitis (EAE); suppressed Th1 cell activity and reduced IFN-γ and TNF-α in the brain. [2] | |
| Alcohol Intake (Mice) | Produced a long-lasting reduction of ethanol intake and preference in a two-bottle choice test. [5] [2] | |
| Ovulation Induction (Rats) | Triggered ovulation in FSH-primed rats, acting as a potential alternative to hCG. [2] |
The following tables consolidate quantitative data from experiments, particularly comparing this compound with other PDE4 inhibitors.
Table 1: Efficacy in Reducing Ethanol Intake in C57BL/6J Mice (Two-Bottle Choice Test) [5] This study compared several PDE inhibitors and found that only selective PDE4 inhibitors reduced ethanol intake.
| Compound | Dose & Route | Effect on Ethanol Intake/Preference | Duration of Action |
|---|---|---|---|
| This compound | 5 mg/kg, p.o. | Long-lasting reduction in intake and preference | Sustained effect over 24 hours |
| Rolipram | 1 and 5 mg/kg, p.o. | Reduction after first 6 hours | Effect not significant after 18 hours |
| Piclamilast | 1 mg/kg, i.p. | Reduction after first 6 hours | Effect not significant after 18 hours |
| CDP840 | 10 and 25 mg/kg, p.o. | Reduction after first 6 hours | Effect not significant after 18 hours |
| Other PDE inhibitors (PDE1, PDE3, PDE5) | Various | No significant reduction | Not applicable |
Table 2: Efficacy in DSS-Induced Colitis in Mice (Preventive Model) [3] [4] This study included a dose-finding analysis for this compound.
| Treatment | Dose & Route | Effect on Clinical Score | Effect on Colon Length | Effect on Histologic Score |
|---|---|---|---|---|
| This compound | 50 mg/kg, p.o., q.d. | Significant reduction | Decreased colon shortening | Significant reduction |
| This compound | 10 mg/kg, p.o., q.d. | Reduction | Decreased colon shortening | Reduction |
| This compound | 2 mg/kg, p.o., q.d. | Some reduction | Minor improvement | Minor improvement |
| Placebo | - | Severe colitis (score: 3.2 ± 0.2) | Significant shortening | High score |
For reproducibility, here are the methodologies from the key studies cited:
The following diagram illustrates the core anti-inflammatory mechanism of this compound and other PDE4 inhibitors, as described in the literature [3] [5] [2].
According to the database from PatSnap Synapse, this compound's highest development phase reached was Phase 2 for Multiple Sclerosis, and its current status is marked as "Discontinued" [6].
The table below summarizes the half-maximal inhibitory concentration (IC50) values for Mesopram and other first-generation PDE4 inhibitors, which indicates their potency. A lower IC50 value represents a more potent inhibitor [1].
| Compound Name | Reported IC50 (nM) | PDE4 Selectivity | Clinical Development Status |
|---|---|---|---|
| This compound (SH 636) | 100 nM [1] | Non-selective across PDE4 subtypes [1] | Discontinued (Phase II) [2] |
| Rolipram | 1,300 nM [1] | Non-selective across PDE4 subtypes [1] | Discontinued (Preclinical/Clinical phases) [1] |
| Zardaverine | 170 nM [1] | PDE3/PDE4 inhibitor [1] | Discontinued (Preclinical/Clinical phases) [1] |
This data shows that this compound was more potent than Rolipram but less potent than Zardaverine in the cited study. However, all these early compounds were non-selective and associated with dose-limiting side effects like nausea and vomiting, leading to their discontinuation [1].
The quantitative data in the table above was generated using a standard radioligand binding assay to determine the inhibitory potency (IC50) of the compounds. The core methodology is summarized below [1]:
Objective: To determine the concentration of a drug that inhibits 50% of PDE4 enzyme activity (IC50).
Key Steps Explained:
To understand this compound's therapeutic goal and its side effects, it's helpful to see the biological pathway it targets. The following diagram illustrates the role of PDE4 enzymes and the effect of their inhibition [1].
Pathway Explanation:
The following table summarizes the available information on this compound and other PDE4 inhibitors. Approved drugs have extensive human safety data, while research compounds like this compound have more limited profiles.
| Compound Name | Status | Key Efficacy Findings (Model) | Reported Adverse Effects & Safety Notes | Quantitative Data (in models) |
|---|---|---|---|---|
| This compound | Research compound | Reduces ethanol intake in mice [1]. Efficacy in EAE and murine colitis models [2]. | Well-tolerated in mice at effective doses; no specific AEs reported [1]. | Orally active; 5 mg/kg (p.o.) reduced ethanol intake [1]. |
| Roflumilast | Approved (COPD, asthma) | Reduces airway inflammation [3]. | Nausea, emesis, diarrhea; "low overall frequency" but can lead to drug discontinuation [3]. | N/A (from provided search results) |
| Apremilast | Approved (psoriatic arthritis) | N/A (from provided search results) | N/A (from provided search results) | N/A (from provided search results) |
| Crisaborole | Approved (atopic dermatitis) | N/A (from provided search results) | N/A (from provided search results) | N/A (from provided search results) |
| Rolipram | Prototypic (not approved) | Reduces ethanol intake, neuroinflammation; antidepressant effects in models [3] [1]. | High rates of nausea and vomiting in clinical trials [3]. | 1-5 mg/kg (p.o.) reduced ethanol intake in mice [1]. |
The primary available data on this compound's effects and safety comes from a study on alcohol consumption in mice [1].
PDE4 inhibitors work by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated cAMP activates Protein Kinase A (PKA) and EPAC, which in turn suppress the activity of pro-inflammatory transcription factors like NF-κB, leading to reduced synthesis of cytokines such as TNF-α and IFN-γ [3]. This mechanism underpins the therapeutic potential and some of the class-wide side effects of these compounds.
The diagram below illustrates this core anti-inflammatory signaling pathway.
A proposed mechanism for this compound's effect on alcohol consumption involves the reduction of pro-inflammatory signaling in the brain's reward circuitry. PDE4 inhibition by this compound increases cAMP, which can suppress the production of inflammatory mediators. This reduction in neuroinflammation may lead to normalized dopamine neuron firing in the Ventral Tegmental Area (VTA), thereby decreasing the motivation to consume alcohol [1].
The available data suggests this compound is a specific PDE4 inhibitor with a distinct preclinical profile. Its long-lasting effect on ethanol consumption and reported good tolerability in mice make it a candidate for further investigation, particularly for central nervous system (CNS) disorders [1] [2].
Mesopram (also known as Daxalipram) is an orally active phosphodiesterase-4 (PDE4) inhibitor. Its primary documented mechanism is the inhibition of proinflammatory cytokines, specifically TNF-α and IFN-γ [1] [2].
The table below summarizes the key experimental data available for this compound from published studies:
| Assay/Model | Reported Outcome | Dosage & Administration |
|---|---|---|
| DSS-induced Colitis (Preventive model) | Significant reduction in clinical score, reversal of colon shortening [1]. | 10 mg/kg, intraperitoneal (i.p.), once daily for 7 days [1]. |
| DSS-induced Colitis (Therapeutic model) | Reduction in clinical score, reversal of colon shortening, lowered ex vivo colonic IFN-γ production [1]. | 50 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.) [1]. |
| Ethanol Intake (Mouse model) | Reduced ethanol intake and preference [2]. | 5 mg/kg, oral (p.o.), once daily for 10 days [2]. |
This compound exerts its effects by specifically inhibiting the PDE4 enzyme. The following diagram illustrates the core signaling pathway through which PDE4 inhibitors like this compound are understood to produce their anti-inflammatory effects.
Diagram: Core Anti-inflammatory Pathway of PDE4 Inhibition. This compound inhibits PDE4, leading to increased intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn stimulates the phosphorylation of the transcription factor CREB. Phosphorylated CREB suppresses the synthesis of pro-inflammatory cytokines such as TNF-α and IFN-γ [3] [4].
For the Dextran Sulfate Sodium (DSS)-induced Colitis Model cited in the search results [1]:
The table below summarizes the key information available from the search results:
| Aspect | Details on Mesopram |
|---|---|
| Drug Type | Small molecule drug [1] |
| Target & Action | Phosphodiesterase 4 (PDE4) inhibitor [1] |
| Highest Phase | Discontinued in Phase II [1] |
| Indication (in Phase II) | Multiple Sclerosis [1] |
| Assay/Validation Data | Not publicly available in the search results |
Although data on this compound is unavailable, you can structure your guide to compare other PDE4 inhibitors using established pharmaceutical validation principles. The diagram below outlines the core workflow for developing and validating a bioanalytical assay, which you can adapt for your specific needs.
The validation phase should be conducted following established guidelines, such as the ICH (International Council for Harmonisation) guidelines, which are the standard in the pharmaceutical industry [2]. The table below details the key parameters to evaluate:
| Validation Parameter | Experimental Protocol & Evaluation Method |
|---|---|
| Linearity & Range | Prepare and analyze at least 6 concentrations of the analyte in the expected range. Plot peak area against concentration and determine the correlation coefficient (R²) [2]. |
| Precision | Repeatability (Intra-day): Analyze three different concentrations (e.g., low, mid, high) in triplicate on the same day.
Intermediate Precision (Inter-day): Repeat the intra-day analysis over three consecutive days [2]. |
| Accuracy | Use a standard addition method. Add known amounts of the standard (e.g., 50%, 100%, 150% of label claim) to a pre-analyzed sample, then extract and analyze. Calculate the percentage recovery of the added analyte [2]. |
| Sensitivity (LOD & LOQ) | LOD (Limit of Detection): 3.3 × σ / S
LOQ (Limit of Quantification): 10 × σ / S
σ = standard deviation of the response; S = slope of the calibration curve [2]. |
| Specificity | Demonstrate that the method can accurately measure the analyte in the presence of other components. This is often proven by analyzing samples under stress conditions (e.g., acid, base, oxidation, heat, light) and showing that the analyte peak is pure and unaffected [2]. |
While not specific to this compound, structural biology studies reveal that PDE4 inhibitors generally function by fitting into the enzyme's active site. They are held by a hydrophobic clamp formed by conserved hydrophobic residues and form hydrogen bonds with an invariant glutamine residue [3]. Understanding this mechanism can be crucial for designing assays that measure binding affinity or inhibitory activity. The following diagram illustrates this general binding mechanism.
Mesopram is a specific Type-4 Phosphodiesterase (PDE4) inhibitor that was investigated pre-clinically for its anti-inflammatory properties [1] [2]. The table below summarizes its core characteristics based on the available research:
| Feature | Description |
|---|---|
| Drug Class | Specific Type-4 Phosphodiesterase (PDE4) inhibitor [1] [2] |
| Mechanism of Action | Inhibits PDE4, increasing intracellular cAMP levels, modulating immune cell activity [3] [2] |
| Primary Research Focus | Autoimmune and inflammatory diseases [1] [2] |
| Key Experimental Models | Experimental Autoimmune Encephalomyelitis (EAE) in rodents; DSS-induced colitis in mice [1] [2] |
| Reported Effects | Inhibits IFN-γ production; suppresses T cell infiltration; alleviates disease symptoms [1] [2] |
PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels in immune cells. Elevated cAMP activates Protein Kinase A (PKA) and other signaling molecules, leading to the suppression of pro-inflammatory cytokines and T-cell activation [3] [2]. This mechanism is common to the PDE4 inhibitor class [3] [4].
The following diagram illustrates this core signaling pathway:
The search results provide some specific experimental findings: